

# **Chemical structure and properties of WY-47766**

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Compound of Interest

Compound Name: WY-47766

Cat. No.: B1683597

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## **In-Depth Technical Guide: WY-47766**

For Researchers, Scientists, and Drug Development Professionals

# **Core Chemical Identity and Properties**

**WY-47766** is a proton pump inhibitor, specifically classified as a vacuolar H+-ATPase (V-ATPase) inhibitor. Its chemical and physical properties are summarized below.

**Chemical Structure and Identifiers** 

Property	Value
IUPAC Name	2-(3-Methoxybenzylsulfinyl)-3H-imidazo[4,5-c]pyridine[1]
Synonyms	OST-766, WY 47766, WY47766[1][2]
CAS Number	134217-27-9[1]
Chemical Formula	C14H13N3O2S[1][3]
Molecular Weight	287.34 g/mol [1][3]
SMILES	O=S(C(N1)=NC2=C1C=NC=C2)CC3=CC=CC( OC)=C3[1]
Appearance	Solid powder[1]



#### **Physicochemical Properties**

Detailed quantitative physicochemical data for **WY-47766**, such as melting point, boiling point, and specific solubility values, are not readily available in published literature. For research purposes, it is recommended to determine these properties experimentally.

Property	Value
Purity	>98% (as per supplier specification)[1]
Storage	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C[1]

# **Pharmacological Profile**

**WY-47766**'s primary mechanism of action is the inhibition of vacuolar H+-ATPases, which are proton pumps found in various cellular membranes. This activity makes it a compound of interest for conditions where acidification is a key pathological process.

#### **Mechanism of Action**

**WY-47766** is a proton pump inhibitor that is being investigated for its potential in treating postmenopausal osteoporosis.[1] Its therapeutic potential stems from its ability to inhibit the vacuolar H+-ATPase (V-ATPase) in osteoclasts. Osteoclasts are bone cells responsible for bone resorption, a process that involves the secretion of acid to dissolve the bone mineral matrix. By inhibiting the V-ATPase, **WY-47766** is thought to reduce the acidification of the resorption lacuna, thereby decreasing osteoclast activity and bone loss.

### **Potential Therapeutic Applications**

The primary investigated application for **WY-47766** is the treatment of postmenopausal osteoporosis, a condition characterized by excessive bone resorption.[1] By inhibiting the osteoclast V-ATPase, **WY-47766** represents a targeted approach to reducing bone loss.

## **Experimental Protocols**

Detailed experimental protocols for studies specifically utilizing **WY-47766** are not publicly available. However, based on its mechanism of action as a bone resorption inhibitor, the



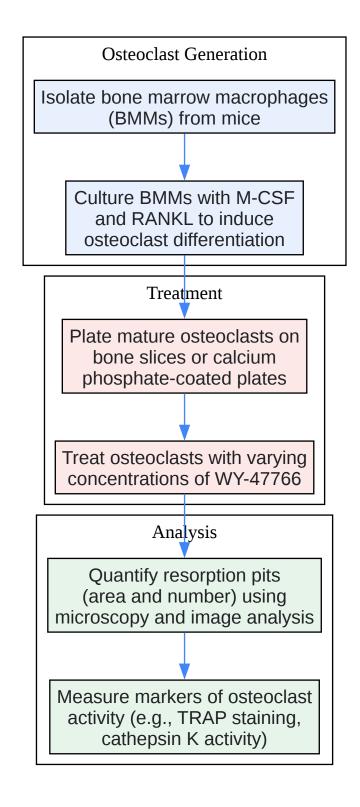
following general experimental workflows are relevant for its evaluation.

### In Vitro Osteoclast Activity and Bone Resorption Assay

This assay is designed to assess the direct effect of a compound on osteoclast function.

Experimental Workflow:





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Caption: Workflow for in vitro bone resorption assay.

Methodology:



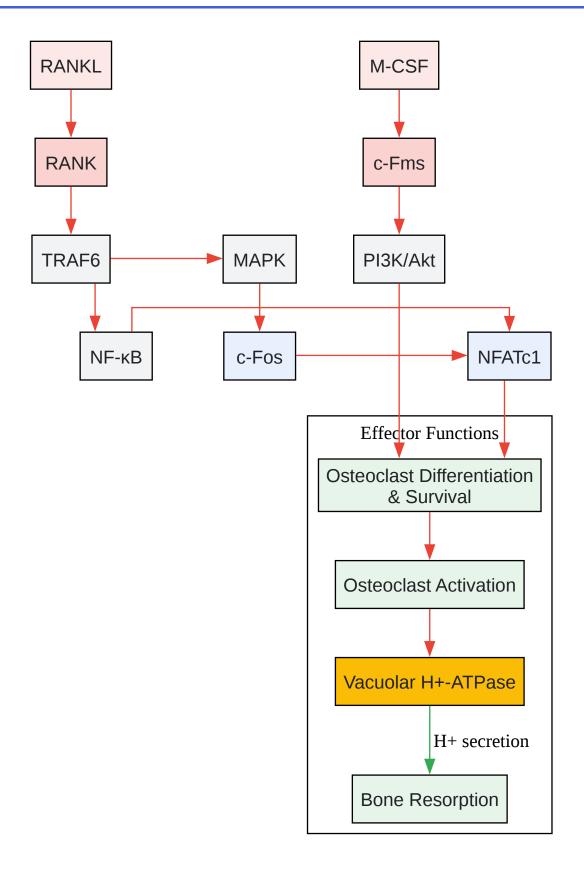
- Osteoclast Differentiation: Bone marrow macrophages (BMMs) are isolated from the long bones of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-kB ligand (RANKL) to induce their differentiation into mature, multinucleated osteoclasts.
- Bone Resorption Assay: Mature osteoclasts are seeded onto bone slices (e.g., bovine dentin
  or cortical bone) or calcium phosphate-coated plates. The cells are then treated with a range
  of concentrations of WY-47766.
- Quantification of Resorption: After a defined incubation period, the cells are removed, and the surface of the bone slice or plate is analyzed. The area and number of resorption pits (lacunae) are quantified using microscopy and image analysis software.
- Osteoclast Activity Markers: In parallel cultures, osteoclast activity can be assessed by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, and by measuring the activity of secreted proteases like cathepsin K.

## **Signaling Pathways**

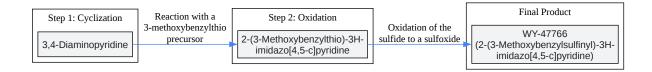
While the specific signaling pathways directly modulated by **WY-47766** have not been elucidated in publicly available literature, the general pathways involved in osteoclast differentiation and function are well-characterized. **WY-47766**, by inhibiting the V-ATPase, would act downstream of these signaling cascades to block the final effector function of the osteoclast.

Osteoclast Differentiation and Activation Pathway:









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